N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chloro-4-methylphenyl group and the 2,6-dimethylmorpholin-4-yl group can be done via nucleophilic substitution reactions.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.
Reduction Products: Amines or alcohols depending on the functional groups reduced.
Substitution Products: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.
Medicine
This compound may have potential applications in medicine, particularly in the development of new drugs. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals. Its unique properties may make it suitable for use in various industrial applications, including as a catalyst or in material science.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: shares similarities with other pyrazolo[3,4-d]pyrimidine derivatives.
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with different substituents on the phenyl ring.
N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Lacks the dimethyl groups on the morpholine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylmorpholin-4-yl group, in particular, may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H23ClN6O |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H23ClN6O/c1-11-5-6-14(7-16(11)20)22-17-15-8-21-25(4)18(15)24-19(23-17)26-9-12(2)27-13(3)10-26/h5-8,12-13H,9-10H2,1-4H3,(H,22,23,24) |
InChI Key |
POXUOHXNMMKGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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